Fmoc-D-Phe-OH

Beschreibung

The exact mass of the compound Fmoc-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-D-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

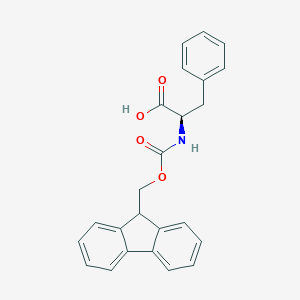

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-10-6 |

Source

|

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fmoc-D-Phe-OH: A Technical Guide to its Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine (Fmoc-D-Phe-OH) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use stems from the strategic advantages offered by the Fmoc protecting group, which allows for milder reaction conditions and greater control during the stepwise assembly of peptide chains.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to Fmoc-D-Phe-OH, serving as a comprehensive resource for professionals in peptide chemistry and drug development.

Core Chemical and Physical Properties

Fmoc-D-Phe-OH is a white to off-white crystalline powder.[2][3] Its high purity is crucial for the successful synthesis of complex peptides, ensuring high yields and minimizing side reactions.[1][2]

| Property | Value | References |

| Molecular Formula | C₂₄H₂₁NO₄ | [2][4][5] |

| Molecular Weight | 387.43 g/mol | [3][4][5] |

| Melting Point | 180-195 °C | [2] |

| Appearance | White to off-white powder | [2][3] |

| Purity | ≥99.0% (HPLC), ≥99.5% (Chiral HPLC) | [2][6] |

| Optical Rotation | [α]²⁰D = +37 ± 2.5° (c=1 in DMF) | [2] |

| Solubility | Soluble in DMF, NMP, and DMSO (up to 100 mg/mL) | [3] |

Structural Information and Identifiers

The structure of Fmoc-D-Phe-OH consists of the D-enantiomer of phenylalanine with its alpha-amino group protected by the fluorenylmethoxycarbonyl (Fmoc) group.

| Identifier | Value | References |

| CAS Number | 86123-10-6 | [2][4][5] |

| SMILES | O=C(O)--INVALID-LINK--CC4=CC=CC=C4 | [4] |

| InChI | 1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | [4] |

| InChIKey | SJVFAHZPLIXNDH-JOCHJYFZSA-N | [4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phe-OH is a critical reagent in Fmoc-based SPPS, a methodology that has become the standard for peptide synthesis due to its milder conditions compared to the traditional Boc-based strategy.[1][7] The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups, but is readily cleaved by a mild base, typically piperidine (B6355638).[8] This orthogonality is fundamental to the success of Fmoc-SPPS.

The overall workflow for incorporating an Fmoc-D-Phe-OH residue into a growing peptide chain on a solid support is depicted below.

Experimental Protocols

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.

-

Reagent : 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

-

Procedure :

-

Swell the peptide-resin in DMF.

-

Drain the solvent and add the deprotection reagent to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the reagent and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]

-

-

Monitoring : The completion of the deprotection can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.[2][9] A qualitative Kaiser test can also be performed to confirm the presence of a free primary amine.[2]

Amino Acid Activation and Coupling

To facilitate the formation of the peptide bond, the carboxylic acid of Fmoc-D-Phe-OH must be activated.

-

Reagents :

-

Fmoc-D-Phe-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent, e.g., HBTU (0.95 equivalents to the amino acid)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (2 equivalents to the amino acid)

-

Solvent: DMF

-

-

Procedure :

-

In a separate vessel, dissolve Fmoc-D-Phe-OH, HBTU, and DIPEA in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

After the coupling is complete, wash the resin with DMF (3-5 times).

-

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed.

-

Reagent (Cleavage Cocktail) : 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.

-

Procedure :

-

Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Isolate the peptide pellet by centrifugation and decantation.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quality Control: HPLC Analysis

RP-HPLC is an essential technique for assessing the purity and enantiomeric integrity of Fmoc-D-Phe-OH.

-

Purity Analysis : A standard RP-HPLC method using a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% TFA is typically employed to determine the purity of Fmoc-D-Phe-OH.

-

Enantiomeric Purity : Chiral stationary phases are used to separate the D- and L-enantiomers. For instance, polysaccharide-based chiral stationary phases can be used in reversed-phase mode with a mobile phase of acetonitrile and water with an acidic additive like TFA or formic acid.[10]

Visualization of the Fmoc Deprotection Mechanism

The cleavage of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 86123-10-6|Fmoc-D-Phe-OH|BLD Pharm [bldpharm.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. scbt.com [scbt.com]

- 6. Fmoc-D-Phe-OH Novabiochem 86123-10-6 [sigmaaldrich.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. phenomenex.com [phenomenex.com]

The Role of Fmoc-D-Phe-OH in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Phe-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine, is a cornerstone building block in modern peptide research and pharmaceutical development. Its unique stereochemistry and the versatile Fmoc protecting group make it an indispensable tool for synthesizing peptides with enhanced therapeutic properties. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in synthetic and biological processes.

Core Applications in Research

The primary application of Fmoc-D-Phe-OH lies in Solid-Phase Peptide Synthesis (SPPS) , a technique that has revolutionized the way peptides are created.[1] The incorporation of the D-enantiomer of phenylalanine, an unnatural amino acid in most biological systems, offers several key advantages in drug design and development:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acids. This increased stability leads to a longer in vivo half-life of peptide-based drugs.[2]

-

Improved Bioavailability and Target Specificity: The altered stereochemistry can lead to peptides with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3] It can also confer higher binding affinity and specificity to biological targets.[3]

-

Development of Peptidomimetics: Fmoc-D-Phe-OH is crucial for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[3]

-

Creation of Bioactive Peptides: It is used in the synthesis of a wide range of bioactive peptides, including those with antimicrobial, antihypertensive, and anticancer properties.[4][5] The presence of phenylalanine, in general, can contribute to the hydrophobicity of peptides, which can be beneficial for their interaction with cell membranes.[5]

-

Biomaterial Engineering: Fmoc-protected amino acids, including phenylalanine derivatives, are utilized in the self-assembly of hydrogels for applications in tissue engineering and drug delivery.[6]

Quantitative Data in Peptide Synthesis

The success of SPPS is highly dependent on the efficiency of each coupling step. The choice of activating agent can significantly impact the crude purity and overall yield of the final peptide. The following table summarizes the crude purity of various peptides synthesized using different activators, providing an insight into the efficiency of the coupling reactions in a typical Fmoc-based SPPS.

| Activator | 65-74ACP (%) | G-LHRH (%) | Human Angiotensin II (%) | Oxytocin (linear) (%) |

| HDMC | 77.01 | 85.34 | 91.07 | 71.04 |

| PyClock | 78.49 | 83.22 | 90.79 | 69.48 |

| COMU | 80.63 | 90.84 | 94.02 | 77.68 |

| HCTU | 81.33 | 89.26 | 92.48 | 71.36 |

| HATU | 83.63 | 86.81 | 91.86 | 72.55 |

| PyBOP | 70.27 | 87.23 | 92.35 | 73.18 |

| PyOxim | 78.68 | 89.65 | 90.39 | 71.53 |

| TFFH | 22.86 | 72.03 | 78.52 | 14.89 |

Data adapted from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.[7] The purity was determined by HPLC analysis of the crude peptide product.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating Fmoc-D-Phe-OH.

1. Resin Preparation and Swelling:

-

Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel.

-

Add 1 mL of N,N-dimethylformamide (DMF) to swell the resin. Let it sit for at least 30 minutes.[8]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[3]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]

3. Amino Acid Activation and Coupling of Fmoc-D-Phe-OH:

-

In a separate vial, dissolve Fmoc-D-Phe-OH (3 equivalents), an activating agent such as HBTU (2.9 equivalents), and diisopropylethylamine (DIPEA) (6 equivalents) in a minimal amount of DMF.[3]

-

Allow the mixture to pre-activate for 2 minutes.[3]

-

Add the activated Fmoc-D-Phe-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).[3]

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

5. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.[3]

-

Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[3]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]

-

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes most side-chain protecting groups.[3][8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-D-Phe-OH Incorporation

Caption: Workflow of the SPPS cycle for incorporating Fmoc-D-Phe-OH.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

Peptides containing phenylalanine can act as signaling molecules. For example, the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant for neutrophils and other phagocytic cells. It activates the N-formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR), initiating a signaling cascade that leads to cell migration and other inflammatory responses.[9] While fMLP contains L-phenylalanine, this pathway serves as a representative example of how a phenylalanine-containing peptide can modulate cellular signaling.

Caption: Simplified N-Formyl Peptide Receptor (FPR) signaling pathway.

References

- 1. bachem.com [bachem.com]

- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. mdpi.com [mdpi.com]

The Mirror Image's Edge: A Technical Guide to the Role of D-Amino Acids in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-amino acids into peptide structures represents a paradigm shift in peptide design and engineering, offering a powerful tool to overcome the inherent limitations of their natural L-amino acid counterparts. This technical guide provides an in-depth exploration of the multifaceted role of D-amino acids in shaping peptide structure, stability, and biological function. We will delve into the profound impact of these stereochemical modifications on secondary and tertiary structures, proteolytic resistance, and receptor interactions. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides, and visualizes critical workflows and signaling pathways to equip researchers and drug development professionals with the knowledge to harness the transformative potential of D-amino acids.

Introduction: Beyond Nature's Homochirality

The vast majority of naturally occurring peptides and proteins are constructed from L-amino acids. This homochirality is a fundamental tenet of biochemistry. However, the strategic incorporation of D-amino acids, the non-superimposable mirror images of L-amino acids, has emerged as a crucial strategy in medicinal chemistry and materials science. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1] Furthermore, the unique stereochemistry of D-amino acids can induce specific secondary structures and novel tertiary folds, opening avenues for the design of peptides with tailored biological activities.[2]

Impact of D-Amino Acids on Peptide Structure

The introduction of a D-amino acid into a peptide sequence can dramatically alter its conformational landscape. The change in stereochemistry at the α-carbon disrupts the regular hydrogen-bonding patterns that define canonical secondary structures, while also enabling the formation of unique structural motifs.

Secondary Structure Modulation

-

α-Helices: The incorporation of a D-amino acid into an α-helix is generally disruptive. The side chain of the D-amino acid creates steric clashes with the peptide backbone, destabilizing the helical conformation.[3] However, strategic placement at the N- or C-termini can have a less detrimental or even a stabilizing effect.[4]

-

β-Sheets: The effect of D-amino acid substitution on β-sheet structures is context-dependent. In some cases, it can disrupt the β-sheet architecture, while in others, it can induce or stabilize β-turns, which are crucial for the formation of antiparallel β-sheets.[5] Single D-amino acid substitutions in the core of a β-sheet-rich domain can lead to complete unfolding.[6]

-

β-Turns: D-amino acids, particularly D-proline, are potent inducers of β-turns. The specific backbone dihedral angles favored by D-amino acids facilitate the tight chain reversals characteristic of these structures. This property is widely exploited in the design of conformationally constrained peptides.

Tertiary Structure and Stability

The overall impact of D-amino acid incorporation on tertiary structure and stability is a complex interplay of various factors. While single substitutions can be destabilizing, the strategic placement of D-amino acids can lead to peptides with enhanced thermal stability and resistance to proteolysis. This increased stability is a primary driver for their use in therapeutic peptide development.

Quantitative Data on the Effects of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies, illustrating the impact of D-amino acid incorporation on peptide stability and structure.

Table 1: Effect of Single L-to-D Amino Acid Substitution on the Apparent Melting Temperature (Tm,app) of the Villin Headpiece Subdomain (VHP) [6][7]

| Original Residue (L-form) | Position | Location | ΔTm,app (°C) |

| Gln | 26 | Helix 1 | -1.2 |

| His | 27 | Helix 1 | -1.2 |

| Lys | 30 | Helix 1 | -1.2 |

| Glu | 31 | Helix 1 | -1.2 |

| Lys | 24 | Helix 1 | -28.5 |

| Ser | 15 | Helix 2 | -4.9 |

| Glu | 4 | Helix 3 | -9.9 |

| Ala | 8 | Helix 3 | -13.9 |

| Asn | 19 | Loop | -13.1 |

Table 2: Qualitative Impact of D-Amino Acid Substitution on Peptide Secondary Structure as Determined by Circular Dichroism (CD) Spectroscopy

| Peptide System | D-Amino Acid Substitution | Observed Effect on Secondary Structure | Reference |

| Cyclic 14-residue antimicrobial peptide | Single D-amino acid substitutions | Disruption of β-sheet structure in aqueous conditions. | [5] |

| α-helical antimicrobial peptide | D-amino acid substitutions on polar or non-polar face | Reduced helicity compared to the parent L-peptide. | [8] |

| Antitumor peptide RDP215 | 9 D-amino acid substitutions | Increased structured part in solution, with an increase in β-sheet conformation in the presence of cancer-mimicking membranes. | [9] |

Table 3: Representative Data on Peptide-Receptor Binding Affinity

| Peptide | Receptor | Binding Affinity (KD or Ki) | Reference |

| Linear Peptides | Streptavidin | KD between a few nM and 100 nM | [10] |

| Cyclic Peptidomimetic (Compound 32, D-amino acids) | HER2 Protein | IC50 in the nanomolar range | [4] |

| D-amino acid-containing peptides (DAACPs) | Various receptors | Often exhibit dramatically higher affinity and selectivity for receptor binding than their all-L counterparts. | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a D-Amino Acid

This protocol outlines the standard Fmoc-based SPPS for incorporating a D-amino acid.

Materials:

-

Rink Amide resin

-

Fmoc-protected L-amino acids

-

Fmoc-protected D-amino acid (e.g., Fmoc-D-Arg(Pbf)-OH)

-

Coupling reagent (e.g., HBTU or HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine (B6355638) in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (L or D, 3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry under vacuum. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the chosen buffer to a final concentration of 50-100 µM. Prepare a buffer blank.

-

Instrument Setup: Use a CD spectrophotometer and set the parameters for data collection (e.g., wavelength range 190-260 nm, scanning speed 100 nm/min, bandwidth 1.0 nm).

-

Blank Measurement: Record the CD spectrum of the buffer blank.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

-

Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

-

mdeg is the observed ellipticity in millidegrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues

-

l is the path length of the cuvette in cm

-

-

Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra include:

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Materials:

-

Purified peptide (isotopically labeled, e.g., with 15N and 13C, if necessary)

-

NMR buffer (e.g., 90% H₂O/10% D₂O, pH 6.0)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-5 mM.[14]

-

Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

-

Resonance Assignment: Assign the chemical shifts of all protons and heteronuclei in the peptide.

-

Structural Restraint Generation: Extract structural restraints from the NMR data, including:

-

Distance restraints: From Nuclear Overhauser Effect (NOE) cross-peaks.

-

Dihedral angle restraints: From scalar coupling constants.

-

-

Structure Calculation: Use computational methods (e.g., simulated annealing, molecular dynamics) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using various validation tools.

Molecular Dynamics (MD) Simulations for Studying Peptide Dynamics

MD simulations provide insights into the conformational dynamics and stability of peptides at an atomic level.

Software:

-

GROMACS, AMBER, or similar MD simulation package

-

Force field (e.g., CHARMM, AMBER)

Procedure:

-

System Setup:

-

Initial Structure: Start with an experimentally determined structure (e.g., from NMR) or a modeled structure of the D-amino acid-containing peptide.

-

Solvation: Place the peptide in a periodic box of water molecules.

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide coordinates. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) without restraints on the peptide.

-

Trajectory Analysis: Analyze the resulting trajectory to study:

-

Structural stability: Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Secondary structure evolution: Using tools like DSSP.

-

Hydrogen bonding patterns.

-

Conformational changes.

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to peptide therapeutics.

Caption: General experimental workflow for the synthesis, purification, and characterization of a D-amino acid-containing peptide.

Caption: Simplified GLP-1 receptor signaling pathway, a target for peptide therapeutics, including those with D-amino acids.

Caption: Simplified Cholecystokinin (CCK) signaling pathway, another important target for peptide-based drugs.

Conclusion

The incorporation of D-amino acids is a versatile and powerful strategy in peptide design, offering solutions to the critical challenges of proteolytic instability and providing a means to precisely control peptide conformation. This technical guide has provided a comprehensive overview of the structural implications of D-amino acid substitution, supported by quantitative data and detailed experimental protocols. By understanding and applying these principles, researchers and drug development professionals can unlock the full potential of D-amino acid-containing peptides to create novel therapeutics and advanced biomaterials. The continued exploration of this "mirror image" chemistry promises to yield even more innovative and effective peptide-based solutions in the future.

References

- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of single D-amino acid substitutions on disruption of beta-sheet structure and hydrophobicity in cyclic 14-residue antimicrobial peptide analogs related to gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. researchgate.net [researchgate.net]

The Chemistry of Fmoc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is a direct result of its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, and a discussion of common challenges and solutions in its application.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing self-polymerization and other unwanted side reactions during the stepwise assembly of a peptide chain.[1][3] The Fmoc group is introduced onto the amino acid via reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.[1][4]

The key to the utility of the Fmoc group lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] This acidity allows for its removal under mild basic conditions through a β-elimination mechanism, typically using a secondary amine such as piperidine (B6355638).[1][3] This orthogonality is a significant advantage over the older Boc (tert-butyloxycarbonyl) strategy, which requires repeated treatments with strong acid for deprotection, potentially leading to degradation of sensitive peptide sequences.[3][]

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a carbanion.[1]

-

β-Elimination: This is followed by a rapid β-elimination, which liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[3]

-

Dibenzofulvene Adduct Formation: The reactive dibenzofulvene byproduct is subsequently scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, which is then washed away.[3]

The progress of the deprotection can be conveniently monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm.[2]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Fmoc chemistry is the predominant method used in solid-phase peptide synthesis. The entire process is a cyclical series of steps that are repeated for each amino acid to be added to the growing peptide chain, which is anchored to a solid support (resin).

The SPPS Cycle: A Step-by-Step Workflow

-

Resin Selection and Swelling: The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are common choices, while Rink amide resin is used for a C-terminal amide.[6][7] The first step is to swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to allow for efficient diffusion of reagents.[6][7]

-

First Amino Acid Loading (Attachment to Resin): The C-terminus of the first Fmoc-protected amino acid is covalently attached to the swollen resin.[6]

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed to expose the free amine for the next coupling reaction.[7]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then coupled to the free amine of the preceding amino acid on the resin, forming a peptide bond.[6] This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[6]

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[6]

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[1]

Materials:

-

Amino acid

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

10% Sodium carbonate solution

-

Dioxane

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Brine

Procedure:

-

Dissolution: Dissolve the amino acid in a 10% solution of sodium carbonate in water.[1]

-

Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu in dioxane.[1]

-

Reaction: Stir the mixture at room temperature for 4-24 hours.[1]

-

Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent like ethyl acetate.[1]

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1] Evaporate the solvent to obtain the crude product.

Protocol 2: Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for removing the Fmoc group from the N-terminus of a resin-bound peptide.[8][9]

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Treat the peptide-resin with the 20% piperidine in DMF solution. A two-step deprotection is often recommended for efficiency.[8]

-

The first treatment is typically for 5 minutes, followed by draining the solution.[9]

-

A second treatment with fresh deprotection solution is then carried out for 15-20 minutes.[9]

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

Protocol 3: Peptide Cleavage from the Resin and Side-Chain Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.[6][10]

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[6]

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in a suitable reaction vessel.[9]

-

Cleavage: Add the freshly prepared cleavage cocktail to the resin.[9]

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[6][9]

-

Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.[9]

-

Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[9]

-

Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.

-

Drying: Dry the peptide under vacuum.

Data Presentation

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20-50% (v/v) | DMF | 2 x (2-10 minutes) | The most widely used and effective reagent.[8][11] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | Shorter than piperidine | A stronger, non-nucleophilic base. May increase the risk of side reactions like aspartimide formation.[8][12] |

| Piperazine/DBU | 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | - | An alternative to piperidine.[13] |

| Dipropylamine (B117675) (DPA) | 25% (v/v) | DMF | - | Reported to reduce aspartimide formation compared to piperidine.[14][15] |

Table 2: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[] | Strong acid (e.g., TFA)[16] |

| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl) |

| Final Cleavage Condition | Strong acid (e.g., TFA)[6] | Very strong acid (e.g., HF, TFMSA)[16] |

| Orthogonality | Yes[] | No[16] |

| Compatibility with Sensitive Residues | High[3][] | Lower, risk of side-chain modification[] |

| Cost | Generally more expensive[] | Generally less expensive[] |

Visualizations

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Side reaction pathway for aspartimide formation.

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is generally robust, certain side reactions can occur, potentially impacting the purity and yield of the final peptide.

-

Aspartimide Formation: This is one of the most significant side reactions, particularly in sequences containing aspartic acid followed by a small amino acid like glycine.[18][19] The side-chain carboxyl group can react with the peptide backbone amide nitrogen under basic conditions to form a five-membered ring intermediate, the aspartimide. This can then reopen to form both the desired α-peptide and the undesired β-peptide, or react with piperidine to form a piperidide adduct.[18][19] To mitigate this, sterically hindered protecting groups on the aspartic acid side chain or the use of milder deprotection bases like dipropylamine can be employed.[14]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[19] Using 2-chlorotrityl resin, which is more sterically hindered, can help to suppress this side reaction.[19]

-

Racemization: Racemization of amino acids can occur during the activation and coupling steps, particularly for histidine and cysteine. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.[]

Conclusion

The Fmoc protecting group has become an indispensable tool in the synthesis of peptides for a wide range of applications in research and drug development.[1][3] Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor the reaction progress make it a highly efficient and versatile strategy.[2][3][] A thorough understanding of the underlying chemistry, optimization of reaction protocols, and awareness of potential side reactions are critical for the successful synthesis of high-purity peptides. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in harnessing the full potential of Fmoc chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. genscript.com [genscript.com]

- 12. peptide.com [peptide.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of Fmoc-D-Phe-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key workflows and concepts through diagrams.

Core Concepts in Solubility for Peptide Synthesis

The solubility of an Fmoc-protected amino acid like Fmoc-D-Phe-OH is a crucial factor in the efficiency of peptide synthesis.[1] Inadequate dissolution in the reaction solvent can lead to several challenges, including:

-

Poor reaction kinetics: Incomplete solubilization reduces the effective concentration of the reactant, slowing down the coupling process.

-

Incomplete coupling: Undissolved particles of the Fmoc-amino acid will not be available to react with the free amine on the growing peptide chain, leading to deletion sequences.

-

Generation of impurities: Side reactions can be more prevalent when the primary reaction is kinetically hindered.

The molecular structure of Fmoc-D-Phe-OH, which includes a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a hydrophobic phenyl side chain, dictates its solubility profile. It is generally characterized by good solubility in polar aprotic organic solvents and poor solubility in water.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Fmoc-D-Phe-OH in Various Organic Solvents

| Solvent | Chemical Formula | Type | Quantitative Solubility | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (258.11 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent.[3] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Clearly soluble at 0.5 M | Based on the solubility of 1 mmole in 2 ml of DMF.[4] Generally regarded as a solvent in which Fmoc-D-Phe-OH is readily soluble. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Readily soluble (qualitative) | Frequently used in SPPS, and Fmoc-D-Phe-OH is known to be readily soluble. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Poorly soluble (qualitative) | Some Fmoc-amino acids exhibit limited solubility in DCM, and the addition of DMF may be necessary to achieve complete dissolution.[5] |

| PolarClean | Not applicable | Green Solvent | Expected to be >0.4 M | While not specific to Fmoc-D-Phe-OH, most Fmoc-protected amino acids show high solubility (>0.9 M), with all tested being above 0.4 M in this green solvent alternative.[6] |

Factors Influencing the Solubility of Fmoc-D-Phe-OH

The solubility of Fmoc-D-Phe-OH is a multifactorial property. The interplay of the solute's characteristics and the solvent's properties, along with external conditions, determines the extent of dissolution.

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol outlines a standardized procedure for determining the thermodynamic solubility of Fmoc-D-Phe-OH in an organic solvent using the shake-flask method, which is considered a reliable technique.[7]

1. Materials and Equipment:

-

Fmoc-D-Phe-OH (high purity)

-

Solvent of interest (analytical grade)

-

Screw-cap vials (e.g., 4 mL glass vials)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Fmoc-D-Phe-OH of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of Fmoc-D-Phe-OH to a screw-cap vial. The exact amount should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample by HPLC to determine the concentration of Fmoc-D-Phe-OH.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking the dilution factor into account. This value represents the thermodynamic solubility.

Conclusion

The solubility of Fmoc-D-Phe-OH is a critical parameter for the successful execution of solid-phase peptide synthesis. While it exhibits high solubility in polar aprotic solvents like DMSO and DMF, its solubility in other organic solvents can vary. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and peptide chemistry. For novel applications or when using alternative solvent systems, the experimental determination of solubility is strongly advised to ensure the efficiency and purity of the synthetic process.

References

Fmoc-D-Phe-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), a crucial building block in peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and application in solid-phase peptide synthesis (SPPS), adhering to the highest standards of scientific accuracy and data presentation.

Core Data Summary

The fundamental physicochemical properties of Fmoc-D-Phe-OH are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 387.43 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | |

| CAS Number | 86123-10-6 | [1][2] |

| Melting Point | 180 - 195 °C | |

| Optical Rotation [α]D20 | +37 ± 2.5° (c=1 in DMF) | |

| Purity | ≥98.0% | [4][5] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis of Fmoc-D-Phe-OH

The standard laboratory synthesis of Fmoc-D-Phe-OH involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. A typical protocol is as follows:

Materials:

-

D-phenylalanine

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Dioxane

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Diethyl ether (Et₂O)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve D-phenylalanine in a mixture of dioxane and 10% aqueous sodium carbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Fmoc-Cl in dioxane to the stirred reaction mixture.

-

Continue stirring at 0°C for approximately 4 hours, then allow the reaction to proceed at room temperature for 18 hours.[2]

-

After the reaction is complete, add water to the mixture and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Carefully acidify the aqueous layer with concentrated HCl to precipitate the Fmoc-D-Phe-OH product.

-

Collect the white precipitate by filtration and dry thoroughly.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phe-OH is a cornerstone reagent for the Fmoc/tBu strategy of solid-phase peptide synthesis.[5][6] This methodology allows for the efficient and controlled assembly of peptide chains on a solid support. The core of the SPPS cycle involves two key steps: Fmoc deprotection and peptide coupling.

Experimental Protocol: Fmoc Deprotection

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Reagents:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

-

Drain the solvent and add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture at room temperature for a short period (e.g., 1-2 minutes), then drain the solution.[1]

-

Add a fresh portion of the 20% piperidine/DMF solution and continue to agitate for an additional 5-20 minutes to ensure complete deprotection.[1][7]

-

Drain the deprotection solution and thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free N-terminal amine, ready for the next coupling step.

Experimental Protocol: Peptide Coupling with Fmoc-D-Phe-OH

The formation of the peptide bond is achieved by activating the carboxylic acid of Fmoc-D-Phe-OH and reacting it with the free amine on the resin-bound peptide chain. A common method utilizes a phosphonium-based coupling reagent like PyBOP.

Reagents:

-

Deprotected peptide-resin

-

Fmoc-D-Phe-OH (3-5 equivalents)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

In a separate reaction vial, dissolve Fmoc-D-Phe-OH and PyBOP in DMF.

-

Add DIPEA to the solution to activate the amino acid.[8]

-

Immediately add the activated Fmoc-D-Phe-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes.[8]

-

After the coupling is complete, drain the reaction solution.

-

Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts.[8]

Visualizing the Workflow

The iterative nature of solid-phase peptide synthesis using Fmoc-D-Phe-OH is illustrated in the following workflow diagram.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. genscript.com [genscript.com]

- 5. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-D-Phe-OH for Peptide Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the application of N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) in the synthesis of peptide libraries. It covers the rationale for using D-amino acids, detailed technical data, experimental protocols, and strategies for library construction.

Introduction: The Strategic Advantage of D-Amino Acids in Peptide Therapeutics

Peptide therapeutics offer high specificity and potency but are often limited by their susceptibility to proteolytic degradation in vivo. The incorporation of non-natural amino acids, particularly D-enantiomers, is a powerful strategy to overcome this limitation.[1][2] Peptides containing D-amino acids exhibit significantly increased stability against proteases, leading to longer plasma half-lives and improved bioavailability.[1][2]

Fmoc-D-Phe-OH is a key building block in this endeavor. Phenylalanine's aromatic side chain is crucial for many peptide-receptor interactions, and its D-enantiomer can maintain or enhance binding affinity while providing steric hindrance to enzymatic cleavage. The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions which are compatible with a wide range of sensitive and modified residues.[3][4]

This document serves as a technical resource for the effective incorporation of Fmoc-D-Phe-OH into peptide libraries for the discovery of novel, stable, and potent therapeutic candidates.

Technical Data: Fmoc-D-Phe-OH

Sourcing high-purity Fmoc-D-Phe-OH is critical for successful peptide synthesis, as impurities can lead to the formation of undesired side products and complicate purification. The following tables summarize the key chemical and physical properties of this reagent.

Table 1: Chemical Properties & Identifiers for Fmoc-D-Phe-OH

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine | [5] |

| Synonyms | Fmoc-D-phenylalanine | [6] |

| CAS Number | 86123-10-6 | [5][6] |

| Molecular Formula | C₂₄H₂₁NO₄ | [5][6] |

| Molecular Weight | 387.43 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

Table 2: Physical & Handling Data for Fmoc-D-Phe-OH

| Property | Value | Reference(s) |

| Purity (Typical) | ≥98.0% to ≥99.5% (HPLC) | [6] |

| Melting Point | 180 - 195 °C | [6] |

| Optical Rotation | [α]²⁰/D = +37 ± 2.5° (c=1 in DMF) | [6] |

| Storage Temperature | 0 - 8 °C | [6] |

| Solubility | Soluble in DMF, NMP | |

| Reaction Suitability | Fmoc solid-phase peptide synthesis |

Experimental Protocols: Incorporating Fmoc-D-Phe-OH via SPPS

The following section details a standard protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating an Fmoc-D-Phe-OH residue into a growing peptide chain on a Rink Amide resin.

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable solid support)

-

Amino Acids: N-α-Fmoc protected amino acids (including Fmoc-D-Phe-OH)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

HOBt (Hydroxybenzotriazole) or OxymaPure

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Precipitation Solvent: Cold diethyl ether

Workflow for a Single Coupling Cycle

The core of SPPS is a cycle of deprotection and coupling steps, repeated for each amino acid in the sequence.

References

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. lifetein.com [lifetein.com]

- 3. nbinno.com [nbinno.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Biological Significance of D-Phenylalanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures represents a cornerstone of modern therapeutic peptide design. Among these, D-phenylalanine (D-Phe) stands out for its profound impact on peptide stability, conformation, and biological activity. This technical guide provides an in-depth analysis of the significance of D-Phe in peptide-based drug development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.

Introduction: Overcoming the Limitations of L-Peptides

Native peptides composed exclusively of L-amino acids are often suboptimal drug candidates due to their inherent limitations, including poor enzymatic stability, low bioavailability, and rapid clearance.[1] Peptidases, which are ubiquitous in biological systems, readily recognize and degrade L-peptide sequences, significantly shortening their therapeutic window. The substitution of an L-amino acid with its D-enantiomer, such as D-phenylalanine, is a powerful and widely adopted strategy to overcome these metabolic vulnerabilities.[1] This simple stereochemical inversion at the α-carbon sterically hinders the binding of peptidases, thereby enhancing the peptide's resistance to enzymatic degradation and improving its pharmacokinetic profile.

Core Biological Significance of D-Phenylalanine Integration

The inclusion of D-phenylalanine into a peptide sequence imparts several critical advantages that are highly sought after in drug design:

-

Enhanced Proteolytic Stability: The primary and most significant advantage is the dramatic increase in resistance to enzymatic degradation. Proteases are stereospecific and are adapted to cleave peptide bonds between L-amino acids. The presence of a D-residue disrupts the required stereochemistry for enzyme-substrate recognition, effectively shielding the peptide from proteolysis. This leads to a longer plasma half-life and improved bioavailability.

-

Conformational Constraint and Receptor Affinity: The incorporation of a D-amino acid introduces a significant conformational constraint on the peptide backbone. This can induce or stabilize specific secondary structures, such as β-turns, which are often crucial for high-affinity receptor binding. By locking the peptide into a more bioactive conformation, D-Phe can lead to enhanced potency and receptor selectivity.

-

Modulation of Biological Activity: Beyond simple stability, D-Phe can fundamentally alter the biological function of a peptide. It can convert an agonist into an antagonist, fine-tune receptor subtype selectivity, and influence downstream signaling pathways. D-phenylalanine itself has been investigated for its pharmacological activity, including the inhibition of enzymes like carboxypeptidase A and enkephalinase, which are involved in pain modulation.[2][3]

Quantitative Data on D-Phenylalanine Containing Peptides

The impact of D-phenylalanine incorporation is quantitatively demonstrated across numerous therapeutic peptides. The following tables summarize key data comparing native L-peptides with their D-Phe-containing analogs.

Table 1: Enhanced Stability in Simulated Gastrointestinal Fluids

| Peptide | Modification | Simulated Gastric Fluid (SGF) Half-life (t½) | Simulated Intestinal Fluid (SIF) Half-life (t½) | Reference |

| Somatostatin | Native L-peptide | 13 ± 2 min | < 3 min | [4] |

| Octreotide | Contains D-Phe | > 24 h | > 24 h | N/A (Implied Stability) |

| Vc1.1 | Native L-peptide | > 24 h | 2.4 ± 0.2 h | [4] |

| cVc1.1 | Backbone cyclized analog | > 24 h | 1.5 ± 0.1 h | [4] |

Note: Octreotide is a well-known stable analog of somatostatin, and its stability is largely attributed to the presence of D-Phe and other modifications.

Table 2: Receptor Binding Affinity and Biological Activity

| Peptide | Receptor Target | Modification | Binding Affinity (Ki or IC50) | Biological Effect |

| Enkephalin | μ-opioid receptor | Native (Tyr-Gly-Gly-Phe-Met ) | ~25 nM | Analgesic, short-acting |

| DADLE | μ-opioid receptor | Tyr-D-Ala -Gly-Phe-D-Leu | ~1.9 nM (δ), ~16 nM (μ) | Potent, stable analgesic |

| GnRH | GnRH Receptor | Native L-peptide | ~0.5 nM | Agonist |

| Leuprolide | GnRH Receptor | Contains D-Leu | ~0.1 nM | Superagonist |

Note: While not all examples use D-Phe specifically, they illustrate the principle of D-amino acid substitution for enhancing biological activity. DADLE and Leuprolide are classic examples of this strategy's success.

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of D-Phe containing peptides.

4.1 Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylalanine Peptide

This protocol outlines the standard Fmoc/t-Bu strategy for synthesizing a peptide containing a D-phenylalanine residue.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first C-terminal Fmoc-protected L-amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add this activated amino acid to the deprotected resin and allow it to react.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

D-Phenylalanine Incorporation: When the sequence calls for D-phenylalanine, use Fmoc-D-Phe-OH in the coupling step instead of an L-amino acid. The procedure remains identical.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[5]

4.2 In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a peptide in the presence of digestive enzymes or plasma.

-

Enzyme/Fluid Preparation: Prepare solutions of simulated gastric fluid (SGF) containing pepsin or simulated intestinal fluid (SIF) containing pancreatin. Alternatively, use human plasma or specific proteases like trypsin or chymotrypsin.

-

Peptide Incubation: Dissolve the test peptide (both the native L-form and the D-Phe analog) in the appropriate buffer and add it to the enzyme/fluid solution at a defined concentration. Incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile), to precipitate the enzymes.

-

Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining.

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).[4]

Visualizing Mechanisms and Workflows

5.1 Signaling Pathway: Opioid Receptor Activation

Many potent opioid peptide analogs incorporate D-amino acids to enhance stability and affinity. The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of such a peptide to the μ-opioid receptor.

Caption: D-Phe opioid peptide signaling via the μ-opioid receptor.

5.2 Experimental Workflow: Peptide Stability Assessment

The logical flow for developing and testing a stabilized peptide is critical. The following diagram outlines the workflow from peptide design to stability analysis.

Caption: Workflow for synthesis and stability testing of D-Phe peptides.

5.3 Mechanism: Proteolytic Resistance

This diagram illustrates the core concept of how D-phenylalanine confers resistance to enzymatic degradation compared to its native L-isomer.

Caption: Steric hindrance by D-Phe prevents protease binding and cleavage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Fmoc-D-Phe-OH in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe-OH (N-α-Fmoc-D-phenylalanine) is a fundamental building block in modern peptide synthesis, playing a pivotal role in the development of novel peptide-based tools and therapeutics for neuroscience research. The incorporation of the D-enantiomer of phenylalanine, facilitated by Fmoc solid-phase peptide synthesis (SPPS), offers distinct advantages, including enhanced enzymatic stability and unique conformational properties of the resulting peptides. This technical guide provides an in-depth overview of the applications of Fmoc-D-Phe-OH in neuroscience, focusing on its use in creating peptides that modulate key neurological targets and processes. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to support researchers in this dynamic field.

Core Applications of Fmoc-D-Phe-OH in Neuroscience

The primary utility of Fmoc-D-Phe-OH in neuroscience lies in its incorporation into synthetic peptides designed to interact with the central nervous system (CNS). The D-phenylalanine residue can significantly alter the biological activity and pharmacokinetic properties of these peptides.

Enhanced Receptor Binding and Modulation

The introduction of D-phenylalanine into peptide sequences can lead to improved binding affinities for neuronal receptors. A notable example is in the modification of gonadotropin-releasing hormone (GnRH) analogs, where the substitution with D-Phe enhances receptor binding, making these peptides valuable probes for studying GnRH receptor function in the brain.[1]

Targeting Amyloid-Beta Aggregation in Alzheimer's Disease

Fmoc-D-Phe-OH is instrumental in synthesizing peptides that interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Peptides containing D-amino acids, including D-phenylalanine, exhibit increased resistance to proteolysis and can effectively inhibit Aβ fibril formation.[2][3] Methylated phenylalanine-containing peptides, synthesized using Fmoc-protected precursors, have shown a strong binding affinity for Aβ and a significant reduction in fibril formation.

Improving Blood-Brain Barrier Penetration

A major challenge in CNS drug development is bypassing the blood-brain barrier (BBB). N-methyl-phenylalanine-rich peptides, synthesized using Fmoc-D-Phe-OH and its derivatives, are being explored as shuttle molecules to transport therapeutic agents across the BBB.

Modulation of Ion Channels

Peptides incorporating D-phenylalanine can act as modulators of neuronal ion channels. For instance, synthetic peptides containing the isoleucine, phenylalanine, and methionine (IFM) motif have been shown to block open sodium channels, providing a tool to study ion channel kinetics and function.

Neuroprotection and Cognitive Enhancement

Beyond incorporation into larger peptides, D-phenylalanine itself has demonstrated neuroactive properties. It can enhance memory formation through the activation of carbonic anhydrases in the hippocampus.[4] The racemic mixture, DL-Phenylalanine, serves as a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) and is investigated for its potential analgesic and antidepressant effects.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing D-phenylalanine-containing peptides in neuroscience research.

Table 1: GnRH Receptor Binding Affinities

| Peptide | IC50 (nM) | Reference |

| DOTA-Ahx-(D-Lys⁶)-GnRH1 | 36.1 | [1] |

| DOTA-D-Phe-Ahx-(D-Lys⁶)-GnRH | 16.3 | [1] |

| DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRH | 7.6 | [1] |

Table 2: Carbonic Anhydrase Activation by Phenylalanine Isomers

| Isozyme | Activator | K_A (nM) | Reference |

| hCA I | L-Phe | 240 | [5] |

| hCA I | D-Phe | 63,000 | [5] |

| hCA II | L-Phe | 13 | [5] |

| hCA II | D-Phe | 35 | [5] |

| hCA VA | L-Phe | 10,900 | [5] |

| hCA VA | D-Phe | 9,700 | [5] |

| hCA VII | L-Phe | 9,800 | [5] |

| hCA VII | D-Phe | 4,600 | [5] |

| hCA XIV | L-Phe | 180 | [5] |

| hCA XIV | D-Phe | 8,200 | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving D-phenylalanine-containing peptides are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phe-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide incorporating Fmoc-D-Phe-OH using an automated peptide synthesizer.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Phe-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid and coupling reagents in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-